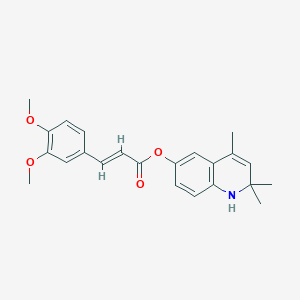![molecular formula C45H36N2O3 B406057 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406057.png)
2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of quinoline and isoquinoline
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects is not well-understood. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in a biological context, it may bind to certain proteins or enzymes, influencing their activity and leading to a biological response .
Comparison with Similar Compounds
Similar compounds to 2-[2-oxo-2-(2,2,4-trimethyl-6-(triphenylmethyl)quinolin-1(2H)-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione include other quinoline and isoquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of quinoline and isoquinoline moieties, which may confer distinct properties and applications .
Properties
Molecular Formula |
C45H36N2O3 |
|---|---|
Molecular Weight |
652.8g/mol |
IUPAC Name |
2-[2-oxo-2-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C45H36N2O3/c1-30-28-44(2,3)47(40(48)29-46-42(49)36-23-13-15-31-16-14-24-37(41(31)36)43(46)50)39-26-25-35(27-38(30)39)45(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-28H,29H2,1-3H3 |
InChI Key |
WMACFFWLMUTNQE-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)(C)C |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CN6C(=O)C7=CC=CC8=C7C(=CC=C8)C6=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405976.png)
![2,6-dimethoxy-4-[(2-(1-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405978.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405981.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B405982.png)

![tetramethyl 6'-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B405986.png)

![2-{2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405990.png)
![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B405992.png)



![2-[2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B405996.png)

